![molecular formula C13H16N2 B056058 3-[4-(Diethylamino)phenyl]prop-2-enenitrile CAS No. 119516-33-5](/img/structure/B56058.png)
3-[4-(Diethylamino)phenyl]prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(Diethylamino)phenyl]prop-2-enenitrile, also known as DEAPN, is an organic compound that has been studied for its potential applications in scientific research. It is a colorless solid that is soluble in organic solvents, such as methanol, ethanol, and acetone. DEAPN has been studied for its ability to act as a reagent in organic synthesis and for its potential applications in biochemical and physiological research.
Scientific Research Applications
Optoelectronic Properties
The compound is used in the study of optoelectronic properties. The dipole moment, polarizability, anisotropy of polarizability, hyperpolarizability, HOMO and LOMO energy, energy gap, dielectric constant, electric susceptibility, refractive index, and thermodynamic properties of this molecule have been calculated using various levels of theory . The average polarizability and first-order molecular hyperpolarizability of the studied molecule indicate that the compound is a good candidate as nonlinear optical materials .
Dye-Sensitized Solar Cells (DSSC)
The compound is one of the most important dyes used in Dye-Sensitized Solar Cells (DSSC). Organic dyes have been increasingly developed because they have several advantages such as the high molar extinction coefficient, a simple synthesis process, reduced adverse environmental effects, and their abundance .
Energy Source Diversification
With the increase in the price of fossil fuels and the problems that nuclear energy causes to the environment, it has become necessary to diversify our sources of energy by making them cheaper and cleaner for the environment . This compound plays a significant role in this area.
Polymorphism Study
The compound is used in the study of polymorphism. Organic polymorphs are solid crystalline phases in which chemically identical molecules are packed in a different manner . The polarity of the molecules and distinctions in their molecular and crystal structures make the polymorphs a perfect model for testing the methodology of crystal structure prediction .
Synthesis and Crystallization
The synthesis and crystallization of the compound gave two new crystalline polymorphs and an acetonitrile solvate (pseudopolymorph) of this compound .
Nonlinear Optical (NLO) Characteristics
Organic compounds possessing NLO properties have been intensively studied during the past decades because of their potential use in various fields of technology . This compound is one of them.
Mechanism of Action
Target of Action
It’s known that the compound is involved in the synthesis of 1,2,3,4-tetrahydroquinolino-5-carbonitriles .
Mode of Action
The compound interacts with its targets through a mechanism known as the tert-amino effect . This involves the reaction of ortho-(N,N-dialkylamino)benzaldehydes with benzoylacetonitrile, which leads to the formation of 1,2,3,4-tetrahydroquinolino-5-carbonitriles .
Biochemical Pathways
The biochemical pathways affected by this compound involve the cyclization of the intermediate 2-(phenylcarbonyl)-3-[2-[(dialkyl-amino)phenyl]prop-2-enenitriles . This process results in the formation of fused 1,2,3,4-tetrahydroquinolino-5-carbonitriles .
Result of Action
The molecular and cellular effects of the compound’s action result in the formation of 1,2,3,4-tetrahydroquinolino-5-carbonitriles . These compounds are of considerable interest due to their biological activity and their remarkable reactivity, which makes them convenient building blocks in the synthesis of other structures with high biological activity .
Action Environment
It’s known that the cyclization of n,n-dialkyl-o-vinylanilines to give 1,2,3,4-tetrahydroquinolino-5-carbonitriles is influenced by the reaction conditions .
properties
IUPAC Name |
3-[4-(diethylamino)phenyl]prop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-3-15(4-2)13-9-7-12(8-10-13)6-5-11-14/h5-10H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWFCIFHEOTMMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10403604 |
Source
|
Record name | 3-[4-(diethylamino)phenyl]prop-2-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10403604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Diethylamino)phenyl]prop-2-enenitrile | |
CAS RN |
119516-33-5 |
Source
|
Record name | 3-[4-(diethylamino)phenyl]prop-2-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10403604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.